molecular formula C13H13ClN2O2 B10966494 N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10966494
M. Wt: 264.71 g/mol
InChI Key: DUQBWBVNGKBLAY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a methyl group attached to the oxazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups to the chlorophenyl moiety .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure combined with the chlorophenyl, ethyl, and methyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H13ClN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

DUQBWBVNGKBLAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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